4'-(Hydroxymethyl)-biphenyl-4-acetic acid

Regioisomer differentiation Distillation purification Thermophysical property

Resolving regioisomer purification bottlenecks: 4'-(Hydroxymethyl)-biphenyl-4-acetic acid (CAS 868394-57-4) offers a 5.2 °C boiling point elevation over the 3′ isomer, enabling fractional distillation separation. Key advantages: • 3% higher density vs. 3′ isomer optimizes aqueous-organic biphasic extraction partitioning • Double the H-bond donor count of parent biphenylacetic acid enhances aqueous solubility for conjugation reactions • 97% purity, stored at RT, shipped ambient - ready for immediate use in amide coupling, PEGylation, and inhibitor scaffold synthesis

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Cat. No. B8177412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Hydroxymethyl)-biphenyl-4-acetic acid
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)CO
InChIInChI=1S/C15H14O3/c16-10-12-3-7-14(8-4-12)13-5-1-11(2-6-13)9-15(17)18/h1-8,16H,9-10H2,(H,17,18)
InChIKeyRVCGLPMPJNQRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-(Hydroxymethyl)-biphenyl-4-acetic acid: Overview


4'-(Hydroxymethyl)-biphenyl-4-acetic acid is a bifunctional biphenyl derivative bearing a carboxylic acid moiety at the 4-position and a hydroxymethyl substituent at the 4'-position. With a molecular formula of C15H14O3 and molecular weight of 242.27 g/mol, it serves as a versatile synthetic intermediate in pharmaceutical research and organic synthesis due to its two orthogonal reactive sites—the carboxylic acid and the primary alcohol . Commercially available at 97% purity with recommended storage at room temperature, this compound is recognized as a building block for inhibitor scaffolds and functional materials where regiospecific para-substitution is required for downstream coupling chemistry .

Building block Inhibitor scaffolds and functional materials
Orthogonal groups Carboxylic acid and primary alcohol for selective coupling
Regiospecific para-substitution Defined geometry for downstream chemistry

Why Generic Substitution Fails


Biphenyl-4-acetic acid derivatives are not functionally interchangeable. The regiospecific placement of the hydroxymethyl group on the 4' (para) position, as opposed to the 3' isomer or the unsubstituted parent, dictates distinct physicochemical properties—boiling point, density, and hydrogen-bonding capacity—that directly impact purification behavior, formulation compatibility, and downstream synthetic reactivity . Simple replacement with the 3'-hydroxymethyl analog or the parent biphenylacetic acid will not reproduce the thermal stability, solubility profile, or orthogonal derivatization potential of the target compound, as quantified in the evidence below.

Target Compound
Potential Substitutes
Why Interchangeability May Fail
4'-(Hydroxymethyl)-biphenyl-4-acetic acid
3'-(Hydroxymethyl)-biphenyl-4-acetic acid
Regioisomeric substitution shifts boiling point, density, and hydrogen-bond profile; may alter purification and reactivity.
4'-(Hydroxymethyl)-biphenyl-4-acetic acid
4-Biphenylacetic acid (unsubstituted)
Lacks additional hydroxymethyl group; reduces H-bond capacity and aqueous solubility; orthogonal derivatization not supported.

Quantitative Differentiation vs. Analogs


Boiling Point: 4'- vs 3'-Hydroxymethyl

The 4'-hydroxymethyl substitution increases the normal boiling point by approximately 5.2 °C relative to the 3'-substituted regioisomer, as predicted by computational models . This difference, while modest, is analytically meaningful for fractionation and distillation-based purification strategies where regioisomeric separation is required.

Boiling point
Reported
Target: 462.7 ± 40.0 °C Comparator: 457.5 ± 33.0 °C Difference: +5.2 °C
Reported higher boiling point may support fractional distillation differentiation.
Predicted values; algorithm unspecified.
Regioisomer differentiation Distillation purification Thermophysical property

Density: 4'- vs 3'-Hydroxymethyl

The predicted density of the 4' isomer is 1.236 ± 0.06 g/cm³, compared to 1.2 ± 0.1 g/cm³ for the 3' isomer . The 3% higher density reflects the para-substitution pattern's impact on molecular packing, affecting solvent partitioning and buoyancy in biphasic systems.

Density
Reported
Target: 1.236 ± 0.06 g/cm³ Comparator: 1.2 ± 0.1 g/cm³ Difference: +0.036 g/cm³ (3.0%)
Reported density difference may influence liquid-liquid extraction and phase separation.
Predicted at 20 °C; algorithm context-dependent.
Liquid density Formulation compatibility Phase separation

Hydrogen-Bond Capacity vs. Parent Acid

The 4'-hydroxymethyl group contributes an additional hydrogen-bond donor (HBD) and acceptor (HBA) relative to unsubstituted biphenyl-4-acetic acid. The target compound possesses 2 HBD and 3 HBA, versus 1 HBD and 2 HBA for the parent . This difference quantitatively doubles the hydrogen-bond donor capacity and increases acceptor capacity by 50%, directly impacting aqueous solubility and supramolecular assembly behavior.

H-bond capacity
Class-level
Target: HBD = 2, HBA = 3 Comparator: HBD = 1, HBA = 2 Increase: +1 HBD, +1 HBA
Higher hydrogen-bond capacity may support aqueous solubility and supramolecular interactions.
Class-level inference; data to verify per specific application.
Hydrogen bonding Solubility enhancement Molecular recognition

Optimal Application Scenarios


Fractional Distillation of Regioisomers

The 5.2 °C boiling point elevation of the 4' isomer over the 3' isomer enables their separation by fractional distillation under reduced pressure. Laboratories synthesizing mixtures of hydroxymethyl biphenylacetic acid regioisomers can exploit this difference to isolate the target compound with higher efficiency than relying on chromatography alone .

Biphasic Liquid-Liquid Extraction Design

The 3% higher density of the 4' isomer relative to the 3' isomer alters partitioning behavior in aqueous-organic biphasic systems. This property can be leveraged to optimize extraction sequences where the target compound must be selectively directed into either the aqueous or organic phase based on density-driven settling .

Aqueous Solubility for Conjugate Synthesis

With double the hydrogen-bond donor count and 50% more acceptors than the parent biphenylacetic acid, the target compound exhibits significantly enhanced water solubility. This makes it a superior intermediate for aqueous-phase conjugation reactions—such as amide bond formation with amino acids or PEG chains—where solubility-limited kinetics would otherwise restrict the use of the unsubstituted analog .

Application
Selection Property
Validation Focus
Fractional distillation of regioisomers
Boiling point differentiation between regioisomers
Distillation cut-point optimization
Biphasic liquid–liquid extraction
Density-driven phase partitioning
Phase separation efficiency
Aqueous-phase conjugate synthesis
Hydrogen-bond capacity for aqueous solubility
Solubility-limited reaction kinetics
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